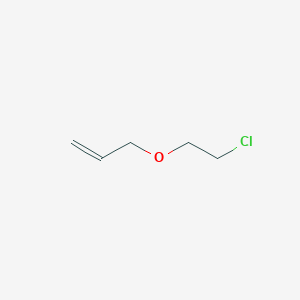

3-(2-Chloroethoxy)prop-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

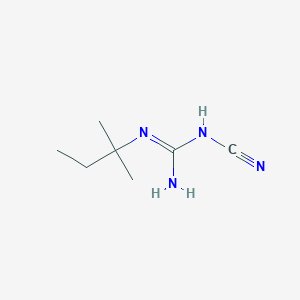

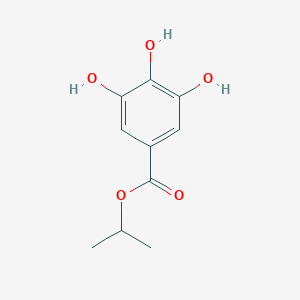

“3-(2-Chloroethoxy)prop-1-ene” is a chemical compound with the molecular formula C5H9ClO and a molecular weight of 120.57700 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

While specific synthesis methods for “3-(2-Chloroethoxy)prop-1-ene” were not found, a related compound, 3-chloro-2-methyl-1-propene, has been studied. The reaction of halogen-substituted benzaldehydes with 3-(1-chloroethoxy)prop-1-yne leads to the formation of unsaturated ethers derived from 2-hydroxyoxirane .

Molecular Structure Analysis

The molecular structure of “3-(2-Chloroethoxy)prop-1-ene” consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . Further details about its structure were not found in the search results.

Aplicaciones Científicas De Investigación

Application 1: Synthesis of Pyrazole Derivatives

- Summary of the Application: The compound “3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde” is synthesized via the Vilsmeier-Haack reaction . This compound is a derivative of “3-(2-Chloroethoxy)prop-1-ene” and has potential applications in the synthesis of fluorescent sensors and biologically active compounds .

- Methods of Application: The synthesis involves the Vilsmeier-Haack reaction, which is a useful tool for the formylation of aromatic and heterocyclic compounds . The structure of the synthesized compound is elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .

- Results or Outcomes: The successful synthesis of this compound opens up possibilities for its use in the creation of various materials for solar cells, organic light-emitting diodes, and natural products .

Application 2: Synthesis of Oxirane Derivatives

- Summary of the Application: The reaction of halogen-substituted benzaldehydes with “3-(1-chloroethoxy)prop-1-yne” leads to the formation of unsaturated ethers derived from 2-hydroxyoxirane . These ethers have potential applications in various fields of organic synthesis and medicinal chemistry .

- Methods of Application: The synthesis involves the reaction of halo-substituted benzaldehydes with “3-(1-chloroethoxy)prop-1-yne” to form unsaturated 2-hydroxyoxirane ethers . The formation of these ethers is confirmed by their reaction with acetone in the presence of BF3·Et2O, leading to substituted 1,3-dioxolanes .

- Results or Outcomes: The successful synthesis of these ethers provides a new pathway for the creation of compounds with a triple bond and an oxirane ring, which have wide applications in organic synthesis and medicinal chemistry .

Safety And Hazards

Propiedades

IUPAC Name |

3-(2-chloroethoxy)prop-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-2-4-7-5-3-6/h2H,1,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNYRERWHNMQFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403541 |

Source

|

| Record name | 3-(2-chloroethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloroethoxy)prop-1-ene | |

CAS RN |

1462-39-1 |

Source

|

| Record name | 3-(2-chloroethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-](/img/structure/B73772.png)

![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)

![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)